BenchChemオンラインストアへようこそ!

N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

CNS drug discovery physicochemical profiling blood-brain barrier permeability

N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2549052-57-3) is a synthetic sulfonamide derivative with the molecular formula C13H24N2O3S and a molecular weight of 288.41 g/mol. Its structure integrates a piperidine ring substituted at the N1 position with an oxolan-2-ylmethyl (tetrahydrofurfuryl) group and at the C4 position with a cyclopropanesulfonamide moiety.

Molecular Formula C13H24N2O3S
Molecular Weight 288.41 g/mol
CAS No. 2549052-57-3
Cat. No. B6438476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
CAS2549052-57-3
Molecular FormulaC13H24N2O3S
Molecular Weight288.41 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2CCC(CC2)NS(=O)(=O)C3CC3
InChIInChI=1S/C13H24N2O3S/c16-19(17,13-3-4-13)14-11-5-7-15(8-6-11)10-12-2-1-9-18-12/h11-14H,1-10H2
InChIKeyRVRSAPCHFLLUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2549052-57-3): Chemical Identity and Procurement Baseline


N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2549052-57-3) is a synthetic sulfonamide derivative with the molecular formula C13H24N2O3S and a molecular weight of 288.41 g/mol [1]. Its structure integrates a piperidine ring substituted at the N1 position with an oxolan-2-ylmethyl (tetrahydrofurfuryl) group and at the C4 position with a cyclopropanesulfonamide moiety [2]. The compound is cataloged in the ZINC database (ZINC14970008) and PubChem (CID 154583268), though it has not been reported in any clinical trials [3]. It is primarily positioned as a research intermediate and building block for medicinal chemistry exploration, particularly in central nervous system (CNS) and enzyme modulation programs [1].

Why N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide Cannot Be Replaced by Generic Piperidine Sulfonamide Analogs


Generic substitution among piperidine sulfonamide derivatives is unreliable due to the decisive influence of N1-substitution on molecular properties. The oxolan-2-ylmethyl group in this compound confers a measured XLogP3 of 0.9 and a topological polar surface area (tPSA) of 67 Ų [1], placing it within a favorable CNS drug-like property space. In contrast, the unsubstituted analog N-(piperidin-4-yl)cyclopropanesulfonamide (CAS 1403952-83-9) lacks this oxolane moiety, resulting in a substantially lower molecular weight (204.29 g/mol free base) , altered lipophilicity, and distinct hydrogen-bonding capacity. The oxolan oxygen serves as an additional hydrogen bond acceptor (5 total acceptors for the target compound vs. 4 for the unsubstituted comparator), which can critically influence target binding and pharmacokinetic behavior . Furthermore, the cyclopropane ring contributes to metabolic stability relative to larger alkyl sulfonamides, a feature that cannot be preserved if the sulfonamide warhead is altered [1]. These combined structural features create a unique physicochemical signature that is not replicated by simpler piperidine sulfonamide building blocks.

N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Quantitative Differentiation Evidence Against Structural Analogs


Enhanced CNS Drug-Likeness: XLogP3 and tPSA Comparison Against the Unsubstituted Piperidine Analog

The target compound exhibits an XLogP3 of 0.9 and tPSA of 67 Ų, placing it within the favorable CNS multiparameter optimization (MPO) space where XLogP3 ≤ 3 and tPSA ≤ 90 Ų are desirable for passive blood-brain barrier penetration [1]. The unsubstituted analog N-(piperidin-4-yl)cyclopropanesulfonamide (CAS 1403952-83-9, free base MW 204.29 g/mol) has a predicted lower tPSA (~58 Ų) but a correspondingly lower XLogP3 (~-0.2) due to the absence of the oxolane ring, shifting it away from optimal CNS property space . The five hydrogen bond acceptors in the target compound (vs. four in the unsubstituted analog) provide additional capacity for specific target interactions without exceeding CNS drug-likeness thresholds [1].

CNS drug discovery physicochemical profiling blood-brain barrier permeability

Rotatable Bond Count and Molecular Flexibility: Differentiation from N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

The target compound contains 5 rotatable bonds, including the oxolan-2-ylmethyl linker and the cyclopropanesulfonamide attachment [1]. In comparison, the structurally related analog N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (CAS 1089340-61-3) possesses only 4 rotatable bonds, as it lacks the oxolane ring and the associated ether oxygen that contributes to conformational sampling . The additional rotatable bond in the target compound arises from the CH2-O linkage within the oxolane ring system, which can adopt multiple puckered conformations, providing greater conformational entropy upon target binding. However, the cyclopropane ring constrains the sulfonamide end, balancing flexibility with rigidity—a feature absent in analogs with linear alkyl sulfonamides [1].

molecular flexibility conformational entropy target binding

Predicted pKa and Ionization State Differentiation from N-(piperidin-3-yl)cyclopropanesulfonamide

The target compound has a predicted pKa of 10.87 ± 0.20, corresponding to the secondary sulfonamide NH proton [1]. This pKa value indicates that at physiological pH (7.4), the compound remains >99.9% neutral, a property critical for passive membrane permeation. In contrast, N-(piperidin-3-yl)cyclopropanesulfonamide, which bears the sulfonamide at the 3-position rather than the 4-position of the piperidine ring, is expected to exhibit a similar sulfonamide pKa (~10.5-11.0) but may differ in the basicity of the piperidine nitrogen due to altered electronic environment from substitution position [2]. The 4-substitution pattern in the target compound places the sulfonamide further from the tertiary amine, potentially reducing intramolecular hydrogen bonding that could compete with target interactions [1].

ionization state pH-dependent solubility CNS pharmacokinetics

Absence from Clinical Trials: Differentiation as a Research Tool from Clinically Advanced Sulfonamides

According to the ZINC database entry (ZINC14970008), the target compound has not been detected in any clinical trials [1]. This stands in contrast to several clinically investigated piperidine sulfonamide derivatives, such as the orexin receptor antagonist class (e.g., suvorexant and analogs) and sigma receptor ligands, which have progressed to Phase II/III studies [2]. The absence of prior clinical investigation positions the target compound as a clean-slate chemical probe for target identification and validation studies, free from confounding polypharmacology that may be associated with more advanced sulfonamide scaffolds. This is particularly relevant for programs seeking novel IP space around the oxolan-2-ylmethyl-piperidine-4-cyclopropanesulfonamide scaffold [1].

research tool chemical probe pre-clinical development

High-Strength Differential Evidence Acknowledgment: Limited Publicly Available Quantitative Bioactivity Data

An exhaustive search of peer-reviewed literature (PubMed), patent databases (Google Patents, WIPO), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) conducted in May 2026 did not identify any quantitative bioactivity data (IC50, Ki, EC50, etc.) specifically attributed to N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2549052-57-3). While structurally related cyclopropanesulfonamide-piperidine compounds have reported activities, including Ki values ranging from 1.30 nM (sigma-1 receptor) to 34 nM (ion channel targets) [1], these data apply to different substitution patterns and cannot be directly extrapolated to the target compound [2]. This evidence gap means that any claims of target-specific potency, selectivity, or in vivo efficacy for this compound must be treated as unverified until primary data are generated [2].

data transparency evidence quality procurement risk assessment

Recommended Application Scenarios for N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide Based on Evidence Profile


CNS-Targeted Chemical Probe Development Leveraging Favorable Physicochemical Properties

The target compound's XLogP3 of 0.9 and tPSA of 67 Ų align with established CNS MPO desirability criteria, positioning it as a starting scaffold for CNS chemical probe campaigns [1]. Medicinal chemistry teams can utilize this scaffold to explore SAR around the oxolan-2-ylmethyl and cyclopropanesulfonamide moieties, with the expectation that initial analogs will possess favorable passive permeability characteristics. The 5 rotatable bonds provide sufficient conformational flexibility for target engagement while the cyclopropane ring offers a metabolic stability advantage over linear alkyl sulfonamides.

Diversity-Oriented Synthesis Library Design Using the Oxolan-Piperidine Scaffold

As a building block with an underexplored substitution pattern, this compound serves as a versatile core for diversity-oriented synthesis (DOS) library construction [1]. The piperidine nitrogen (oxolan-2-ylmethyl-substituted) and the sulfonamide NH represent two orthogonal diversification points. The ZINC database confirmation that this scaffold has not appeared in clinical trials [2] supports its use in novel IP generation through parallel library synthesis.

Enzyme Modulation Research with Cyclopropane-Enhanced Metabolic Stability

The cyclopropanesulfonamide group has been utilized in known enzyme inhibitor classes (e.g., kinase inhibitors, sulfonamide-based carbonic anhydrase inhibitors), where the strained cyclopropane ring can enhance metabolic stability relative to larger alkyl or aryl sulfonamides [1]. Although no target-specific data exist for this compound, its use as an intermediate for synthesizing focused libraries targeting enzyme classes where sulfonamide warheads are privileged (kinases, proteases, carbonic anhydrases) is supported by class-level precedent [2].

Procurement for Physicochemical Reference Standard and Analytical Method Development

With predicted density (1.26 ± 0.1 g/cm³), boiling point (428.0 ± 55.0 °C), and pKa (10.87 ± 0.20) available [1], the compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for related sulfonamide-piperidine derivatives. Procurement from suppliers such as Life Chemicals (catalog F6752-2190) at defined purity specifications supports its use in analytical validation protocols [1].

Quote Request

Request a Quote for N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.